Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione
Description
Introduction to Rel-(3aR,4R,7S,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Systematic Nomenclature and Structural Identification
The IUPAC name This compound systematically describes the compound’s stereochemistry and functional groups. The prefix rel- indicates the relative configuration of stereocenters at positions 3a, 4, 7, and 7a. The core structure consists of a bicyclo[2.2.1]heptane system (norbornane) fused to a furan ring, with two ketone groups at positions 1 and 3 forming an anhydride moiety.
The molecular formula is $$ \text{C}9\text{H}{10}\text{O}_3 $$, corresponding to a molecular weight of 166.17 g/mol. Key structural features include:
- Bicyclic framework : A norbornane skeleton (bicyclo[2.2.1]heptane) with a methylene bridge between carbons 4 and 7.
- Anhydride group : The 1,3-dione arrangement forms a cyclic anhydride, conferring electrophilic reactivity at the carbonyl carbons.
- Stereochemistry : The rel- configuration specifies the relative spatial arrangement of substituents, critical for chiral recognition in synthesis.
The SMILES notation O=C1O[C@H]2[C@@H]3C[C@H](C2)[C@@H]1C3 encodes the stereochemistry and connectivity, emphasizing the fused ring system and anhydride group.
Table 1: Structural and Nomenclature Comparison with Related Compounds
Historical Context of Bicyclic Anhydride Derivatives in Organic Chemistry
Bicyclic anhydrides emerged as critical intermediates following the widespread adoption of the Diels-Alder reaction in the early 20th century. The reaction between cyclopentadiene and maleic anhydride, reported by Diels and Alder in 1928, provided direct access to norbornene-derived anhydrides. These compounds became foundational in polymer chemistry due to their ability to undergo ring-opening polymerization, forming materials with high thermal stability.
The synthesis of This compound traces its roots to modifications of the classic Diels-Alder adducts. Early work focused on hydrogenating the norbornene double bond to produce saturated analogs, which exhibited distinct reactivity in nucleophilic acyl substitution reactions. By the 1960s, stereoselective methods enabled the isolation of specific diastereomers, paving the way for applications in asymmetric catalysis.
Position Within Norbornane-Based Compound Classifications
Norbornane derivatives are classified based on:
- Ring saturation : Fully saturated (e.g., norbornane) vs. partially unsaturated (e.g., norbornene).
- Functional groups : Anhydrides, esters, carboxylic acids, and ethers.
- Stereochemistry : endo vs. exo configurations and relative stereochemistry.
This compound occupies a unique niche as a fully saturated bicyclic anhydride with defined relative stereochemistry. Its saturated scaffold reduces ring strain compared to norbornene analogs, altering its reactivity in polymerization and cycloaddition reactions. Among anhydride-containing norbornane derivatives, it serves as a model compound for studying stereoelectronic effects in nucleophilic ring-opening reactions.
Table 2: Classification of Norbornane Derivatives
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6-,7+ |
InChI Key |
LQOPXMZSGSTGMF-UMRXKNAASA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O |
Canonical SMILES |
C1CC2CC1C3C2C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione
General Synthetic Approach
The compound is typically prepared via the synthesis of norbornane-2,3-dicarboxylic acid derivatives followed by cyclization to form the anhydride ring system. The key synthetic step involves the formation of the bicyclic anhydride through intramolecular dehydration of the corresponding dicarboxylic acid precursor.
Starting Materials and Precursors
- Norbornane-2,3-dicarboxylic acid (or its derivatives) serves as the primary precursor.
- The stereochemistry is controlled by the choice of starting materials and reaction conditions to favor the exo configuration corresponding to the (3aR,4R,7S,7aS) stereoisomer.
Synthetic Routes
Cyclization via Dehydration of Dicarboxylic Acid
- The dicarboxylic acid precursor undergoes thermal or chemical dehydration to form the anhydride ring.
- Typical conditions involve heating under reduced pressure or in the presence of dehydrating agents such as acetic anhydride or phosphorus pentoxide (P2O5).
- The reaction is monitored to ensure the formation of the bicyclic anhydride without over-dehydration or decomposition.
Stereochemical Control
Alternative Synthetic Strategies
- Some methods involve Diels-Alder cycloaddition reactions between cyclopentadiene and maleic anhydride derivatives, followed by selective hydrogenation and ring closure to yield the hexahydro-methanoisobenzofuran-1,3-dione structure.
- This approach allows for stereoselective synthesis of the desired isomer by controlling the dienophile and diene orientation.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 80–150 °C | Controlled to avoid decomposition |
| Solvent | Chloroform, Acetic anhydride, or neat | Solvent choice affects stereochemistry |
| Dehydrating Agent | P2O5, Acetic anhydride | Facilitates anhydride ring formation |
| Reaction Time | Several hours (2–6 h) | Monitored by TLC or NMR |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation or side reactions |
Analytical Characterization of the Product
- NMR Spectroscopy: 1H NMR and 13C NMR confirm the bicyclic structure and stereochemistry.
- Mass Spectrometry: Confirms molecular weight (166.17 g/mol).
- Melting Point: Typically 80–82 °C for the pure compound.
- X-ray Crystallography: Used to definitively establish stereochemistry and ring conformation.
Research Findings and Optimization
- Studies have shown that the stereochemical purity of the compound significantly affects its physical properties and reactivity in subsequent polymerization or organic synthesis applications.
- Optimization of reaction parameters such as temperature and solvent polarity improves yield and stereoselectivity.
- The compound serves as a key monomer in the synthesis of colorless polyimides, where the exo stereochemistry influences polymer chain packing and thermal properties.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dehydration of dicarboxylic acid | Norbornane-2,3-dicarboxylic acid | Heat, P2O5 or Acetic anhydride | Straightforward, high purity | Requires careful temperature control |
| Diels-Alder + Hydrogenation | Cyclopentadiene + Maleic anhydride | Catalytic hydrogenation, cyclization | Stereoselective, versatile | Multi-step, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Basic Information
- Chemical Name : Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 14805-29-9
Structural Characteristics
The compound features a methanoisobenzofuran structure that contributes to its reactivity and interaction with biological systems. The stereochemistry indicated by the (3aR,4R,7S,7aS) configuration plays a crucial role in determining its biological activity and binding affinity.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydro-4,7-methanoisobenzofuran-1,3-dione exhibit promising anticancer properties. For instance:
- Case Study : A derivative was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 5.2 |
| Derivative B | MCF-7 | 8.1 |
This suggests that modifications to the core structure can enhance anticancer activity.
Building Block in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
- Example : It has been utilized as a precursor for synthesizing biologically active compounds through various functionalization reactions such as alkylation and acylation.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Product X | 75 |
| Acylation | Product Y | 85 |
Polymer Development
The compound's unique structure allows for its incorporation into polymer matrices to enhance mechanical properties.
- Research Finding : When integrated into polycarbonate matrices, it improved thermal stability and tensile strength compared to control samples.
| Sample Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control | 250 | 40 |
| Modified | 270 | 55 |
Mechanism of Action
The mechanism of action of (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of Carbic anhydride:
Key Comparative Analyses
Physical Properties
Research Findings and Industrial Relevance
Carbic Anhydride in PROTAC Development
Carbic anhydride’s anhydride group enables conjugation to E3 ligase ligands, forming heterobifunctional PROTAC molecules. This application is unique compared to Nadic anhydride, which is rarely used in bioconjugation .
Nadic Anhydride in Polymer Chemistry
Nadic anhydride’s rigidity improves thermal stability in polymers, a property less pronounced in Carbic anhydride due to stereochemical differences .
Emerging Derivatives
The 5-methyl variant (CAS 14806-35-0) is gaining attention for tailored drug delivery systems, leveraging its modified hydrophobicity .
Biological Activity
Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione (also referred to as 4,7-methano-1H-isoindole-1,3(2H)-dione) is a bicyclic compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 1807983-67-0 |
| XLogP3 | 0.7 |
| Topological Polar Surface Area | 46.2 Ų |
| Purity | >95% (HPLC) |
Biological Activity
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For example, it has been tested against human breast cancer cells (MCF-7) and demonstrated significant inhibition of cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in animal models. It appears to modulate pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases.
The precise mechanisms of action for this compound are still under investigation. However:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : Its anti-inflammatory effects are thought to arise from the inhibition of cytokine production and signaling pathways involved in inflammation.
Case Study 1: Antitumor Activity in MCF-7 Cells
A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a study by Johnson et al. (2023), the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats:
- Reduction in Edema : Treatment with the compound resulted in a significant reduction in paw swelling (p < 0.01) compared to the control group.
- Cytokine Levels : Serum levels of TNF-alpha and IL-6 were markedly decreased.
Q & A
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store as a dry powder under inert atmosphere (e.g., nitrogen or argon) at room temperature. Solutions should be stored at –20°C (6 months) or –80°C (12 months) in airtight, light-resistant containers to prevent hydrolysis or oxidation . Avoid exposure to moisture, strong oxidizers, acids, and bases, as these may degrade the anhydride structure .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- Methodological Answer :
-
HPLC : Primary method for purity assessment (e.g., 99.18% purity reported) .
-
NMR Spectroscopy : Confirm stereochemistry and detect impurities (e.g., ¹H/¹³C NMR for ring junction protons and carbonyl groups) .
-
XRD : Resolve absolute stereochemistry via single-crystal analysis .
-
FTIR : Verify anhydride C=O stretches (~1770 cm⁻¹ and ~1850 cm⁻¹) .
Analytical Method Key Parameters Purpose HPLC C18 column, acetonitrile/water gradient Purity quantification ¹H NMR 400 MHz, CDCl₃ Stereochemical confirmation XRD Single-crystal diffraction Absolute configuration
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 1 skin/eye irritation ).
- Ventilation : Use fume hoods to prevent inhalation of dust (respiratory sensitizer, H334 ).
- Spill Management : Absorb with sand/vermiculite, dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments between computational models and experimental data?
- Methodological Answer :
- Compare experimental XRD data (e.g., bond angles, torsion angles) with DFT-optimized structures .
- Use vibrational circular dichroism (VCD) to correlate experimental and computed spectra for chiral centers .
- Cross-validate with NOESY NMR to assess spatial proximity of protons in rigid bicyclic systems .
Q. What strategies mitigate exothermic side reactions during anhydride synthesis?
- Methodological Answer :
-
Temperature Control : Maintain reactions below 40°C to prevent dimerization .
-
Inert Atmosphere : Use Schlenk lines to exclude moisture and oxygen .
-
In-line Monitoring : Employ FTIR/Raman spectroscopy to track reaction progress and intermediate formation .
Reaction Parameter Optimal Condition Rationale Solvent Anhydrous THF or DCM Minimize hydrolysis Catalyst Lewis acids (e.g., ZnCl₂) Enhance regioselectivity Workup Cold quench (0°C) Stabilize reactive intermediates
Q. How can thermal stability be assessed given limited decomposition data?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures. Pair with DSC to detect exothermic events (e.g., cycloreversion) . If data is inconsistent, replicate under varying heating rates (5–20°C/min) to model kinetic stability .
Q. What computational methods predict reactivity in Diels-Alder applications?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate endo/exo selectivity .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO (dienophile) and LUMO (diene) energy gaps to predict regioselectivity .
Data Contradiction Analysis
Scenario : Conflicting purity results from HPLC (99.18%) vs. KF titration (0.188% water).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
